TL13-22
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Overview
Description
TL13-22 is a chemical compound identified by its CAS number 2229036-65-9 It is a relatively new compound, and its detailed properties and applications are still being explored
Mechanism of Action
Target of Action
TL13-22, also known as “TL 13-22” or “Schembl21844556”, is primarily an inhibitor of the Anaplastic Lymphoma Kinase (ALK) . ALK is a protein tyrosine kinase receptor that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .
Mode of Action
This compound interacts with ALK by inhibiting its activity . It is a potent ALK inhibitor with an IC50 of 0.54 nM . This means that it can inhibit 50% of ALK activity at a concentration of 0.54 nM.
Biochemical Pathways
It is known that alk, the primary target of this compound, is involved in several signaling pathways related to cell growth and survival . By inhibiting ALK, this compound could potentially affect these pathways, leading to downstream effects such as the inhibition of cell proliferation and induction of cell death .
Pharmacokinetics
It is generally expected that a drug-like molecule such as this compound would have good adme properties . These properties are crucial for the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of ALK activity . This inhibition can lead to a decrease in the proliferation of cells that are dependent on ALK signaling for growth and survival . The specific cellular and molecular effects of this compound are likely to be dependent on the context, including the type of cells and the presence of other signaling molecules .
Action Environment
Factors such as ph, temperature, and the presence of other biological molecules could potentially affect the activity and stability of this compound
Biochemical Analysis
Biochemical Properties
TL13-22 is known to interact with the Anaplastic Lymphoma Kinase (ALK) in cells . It acts as a potent inhibitor of ALK, with an IC50 value of 0.54 nM . This interaction does not lead to the degradation of ALK in cells, indicating that this compound may bind to ALK and inhibit its activity without causing its breakdown .
Cellular Effects
The cellular effects of this compound are primarily related to its role as an ALK inhibitor By inhibiting ALK, this compound can potentially influence cell signaling pathways, gene expression, and cellular metabolism that are regulated by ALK
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with ALK . As an ALK inhibitor, this compound binds to ALK and inhibits its activity This inhibition can lead to changes in gene expression and cellular processes regulated by ALK
Chemical Reactions Analysis
TL13-22 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome. Common reagents might include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. The major products formed from these reactions would depend on the specific reaction pathway and conditions used.
Scientific Research Applications
TL13-22 has potential applications in various scientific research fields, including chemistry, biology, medicine, and industry. In chemistry, it could be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it might be explored for its potential therapeutic effects or as a tool for studying biological processes. In industry, it could be used in the development of new materials or as a component in various industrial processes.
Comparison with Similar Compounds
TL13-22 can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with similar chemical structures or functional groups. The specific properties and applications of this compound would depend on its unique chemical structure and reactivity, which might differ from those of related compounds.
Properties
IUPAC Name |
N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindol-4-yl]amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H55ClN10O9S/c1-29(2)66(61,62)38-12-5-4-9-34(38)51-41-32(46)27-50-45(53-41)52-33-14-13-30(26-37(33)63-3)55-19-17-54(18-20-55)21-23-65-25-24-64-22-16-47-39(57)28-49-35-10-6-8-31-40(35)44(60)56(43(31)59)36-11-7-15-48-42(36)58/h4-6,8-10,12-14,26-27,29,36,49H,7,11,15-25,28H2,1-3H3,(H,47,57)(H,48,58)(H2,50,51,52,53) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBGYTWMZKXATO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)CCOCCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCCNC7=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H55ClN10O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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